2,2,3,3,4,4-Hexafluorobutan-1-ol
Description
Significance of Organofluorine Compounds in Modern Chemistry
Organofluorine compounds, which are organic compounds containing a carbon-fluorine bond, have become a cornerstone of modern chemistry, influencing a vast array of scientific and industrial fields. wikipedia.org The unique properties imparted by the fluorine atom, such as its high electronegativity, small size, and the strength of the C-F bond, lead to significant alterations in the physical, chemical, and biological characteristics of the parent organic molecule. numberanalytics.comchinesechemsoc.org This has led to their widespread use in pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgnumberanalytics.com
In the pharmaceutical industry, the introduction of fluorine can enhance drug efficacy, metabolic stability, and bioavailability. numberanalytics.comchinesechemsoc.org It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org Notable examples include the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. numberanalytics.com Similarly, in agrochemicals, fluorine is used to increase the potency and stability of pesticides and herbicides. wikipedia.orgnumberanalytics.com The impact of organofluorine chemistry also extends to materials science, with the development of fluoropolymers like Teflon, known for their high thermal stability and chemical resistance. numberanalytics.com
Strategic Importance of Fluorinated Alcohols as Synthetic Precursors and Solvents
Within the broad class of organofluorine compounds, fluorinated alcohols have emerged as particularly valuable molecules in synthetic organic chemistry. nih.gov Their distinct properties, such as strong hydrogen-bonding capabilities, low nucleophilicity, and high polarity, make them effective solvents and promoters for a variety of chemical reactions. nih.govacs.org Unlike their non-fluorinated counterparts, fluorinated alcohols can facilitate reactions, sometimes even in the absence of a catalyst, offering advantages in terms of simplicity and environmental friendliness. nih.gov
Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to be remarkable solvents for challenging C-H activation reactions, positively influencing reactivity, site-selectivity, and stereoselectivity. rsc.orgrsc.org They are also used to solubilize molecules that are not soluble in common organic solvents, a property particularly useful in biochemistry for working with peptides and nucleic acids. acs.org Furthermore, fluorinated alcohols can act as precursors in the synthesis of other valuable fluorinated compounds. wikipedia.org
Positioning of 2,2,3,3,4,4-Hexafluorobutan-1-ol within Contemporary Academic Inquiry
This compound (HFB) is a specialized fluorinated alcohol that is gaining attention in various research and industrial sectors. chemimpex.com Its distinct structure, featuring a partially fluorinated butyl chain, provides a unique combination of properties that make it a subject of contemporary academic and industrial research. chemimpex.com
Current research on HFB explores its utility in several key areas:
Fluorinated Solvents: HFB serves as an effective solvent, particularly in the synthesis of other fluorinated compounds, where it can improve reaction efficiency and selectivity. chemimpex.com
Electronics Industry: Its excellent thermal and chemical stability make it a candidate for producing high-performance materials for electronics, such as dielectric films. chemimpex.com
Pharmaceuticals: The compound is being investigated for its potential role in drug formulation to enhance the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.com
Advanced Materials: HFB is used in the development of advanced materials like fluorinated polymers and surfactants. chemimpex.com
Review of Foundational Research on Hexafluorobutanol (B8617197) and Related Fluorinated Alcohols
The foundation for the current interest in this compound lies in the extensive body of research on fluorinated alcohols in general. Early studies focused on understanding the fundamental properties of these compounds, such as their unique solvent characteristics and their ability to form strong hydrogen bonds. nih.govacs.org This foundational work paved the way for their application as reaction media and promoters in a wide range of organic transformations. nih.gov
A significant area of research has been the use of fluorinated alcohols to promote reactions that are otherwise difficult to achieve. For instance, they have been shown to facilitate nucleophilic substitution reactions, annulations, and electrophilic reactions. nih.gov The ability of fluorinated alcohols to stabilize reactive intermediates and influence reaction pathways has been a key driver of their adoption in synthetic chemistry.
Furthermore, research has highlighted the role of residual fluorinated alcohols in various commercial products. nih.gov Studies have shown that unreacted fluorotelomer alcohols can be present in fluorinated polymers and surfactants, which has environmental implications. nih.gov This has spurred further research into the synthesis and purification of these compounds to minimize residual monomers.
The synthesis of fluorinated alcohols has also been a subject of investigation. For instance, a method for preparing 2,2,3,4,4,4-hexafluoro-1-butanol (B1297879) involves the reaction of methanol (B129727) and hexafluoropropene (B89477) in the presence of a free radical initiator. google.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,2,3,4,4,4-hexafluorobutan-1-ol | sigmaaldrich.comfishersci.com |
| CAS Number | 382-31-0 | fishersci.comchemicalbook.com |
| Molecular Formula | C4H4F6O | fishersci.comchemicalbook.com |
| Molecular Weight | 182.06 g/mol | chemicalbook.com |
| Boiling Point | 114 °C/740 mmHg | chemicalbook.com |
| Density | 1.557 g/mL at 25 °C | chemicalbook.com |
| Refractive Index | n20/D 1.312 | chemicalbook.com |
| Flash Point | 125 °F | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluorobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O/c5-2(6)4(9,10)3(7,8)1-11/h2,11H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEUVAQYYKMPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Analysis of Chemical Reactivity and Transformation of 2,2,3,3,4,4 Hexafluorobutan 1 Ol
Nucleophilic Reactions at the Hydroxyl Moiety
Intermolecular Dehydration to Fluoroalkyl Ethers
No information available in the searched scientific literature.
Reactivity with Halogen-Containing Reagents (e.g., Freon 22)
No information available in the searched scientific literature.
Condensation Reactions with Carbonyl Compounds (e.g., Formaldehyde)
No information available in the searched scientific literature.
Reactions with Polyfluoroaromatic and Hetero-Organic Compounds
No information available in the searched scientific literature.
Oxidation Reactions of the Primary Alcohol Functionality
Controlled Oxidation to Polyfluorinated Carboxylic Acids (e.g., 2,2,3,4,4,4-Hexafluoropropionic Acid Esters)
No information available in the searched scientific literature.
Development of Selective Oxidative Protocols
The selective oxidation of 2,2,3,3,4,4-hexafluorobutan-1-ol to its corresponding aldehyde or carboxylic acid, 2,2,3,4,4,4-hexafluorobutanoic acid, requires carefully chosen oxidative protocols due to the influence of the fluorine atoms on the reactivity of the alcohol. nih.govnih.govnih.gov While general methods for alcohol oxidation are abundant, the electron-withdrawing nature of the hexafluorobutyl group presents unique challenges.
A noteworthy protocol for the oxidation of primary alcohols to carboxylic acids involves the use of sodium bromide (NaBr) and Selectfluor in a mixed solvent system, typically acetonitrile (B52724) and water. nih.govchemrxiv.org This method is operationally simple and utilizes readily available reagents. nih.gov Mechanistic studies suggest that the active oxidizing agent is hypobromous acid, which is generated in situ from the reaction between bromide ions and Selectfluor. nih.govchemrxiv.org The reaction conditions, such as the solvent system, can be optimized to favor the formation of either the carboxylic acid or the aldehyde. nih.gov For instance, a 1:1 mixture of acetonitrile/water often promotes the formation of the carboxylic acid, while a biphasic system like ethyl acetate/water may favor the aldehyde. nih.gov
Another approach to the oxidation of alcohols involves manganese-based catalysts. nih.gov These systems, often employing manganese porphyrin or salen complexes, can facilitate the fluorination of C-H bonds but also hold potential for selective oxidation of alcohols. The choice of fluoride (B91410) source and catalyst is crucial for achieving high regioselectivity. nih.gov
The development of these selective oxidative protocols is significant for accessing valuable fluorinated building blocks like 2,2,3,4,4,4-hexafluorobutanoic acid, which can be utilized in the synthesis of more complex fluorinated molecules.
Formation of Functionalized Derivatives of this compound
Esterification and Etherification Reactions for Diverse Molecular Architectures
The hydroxyl group of this compound serves as a versatile handle for the synthesis of a wide array of functionalized derivatives through esterification and etherification reactions. These reactions allow for the incorporation of the hexafluorobutyl moiety into diverse molecular architectures, imparting unique properties such as increased lipophilicity and thermal stability.
Esterification:
The Fischer esterification, a classic method for ester synthesis, can be applied to this compound. masterorganicchemistry.com This acid-catalyzed reaction between the alcohol and a carboxylic acid is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For instance, the reaction of 2,2,3,3,4,4,4-heptafluorobutan-1-ol with acetic acid in the presence of an acid catalyst has been studied to determine the kinetics and chemical equilibrium of the esterification process. researchgate.net Transesterification, the conversion of one ester to another by reaction with an alcohol, is another viable method for synthesizing esters of this compound. researchgate.net
| Reactants | Reaction Type | Product | Catalyst | Ref. |
| 2,2,3,3,4,4,4-Heptafluorobutan-1-ol, Acetic Acid | Esterification | 2,2,3,3,4,4,4-Heptafluorobutyl Acetate | Acid | researchgate.net |
| 2,2,3,3,4,4,4-Heptafluorobutan-1-ol, Isopropyl Acetate | Transesterification | 2,2,3,3,4,4,4-Heptafluorobutyl Acetate | Acid | researchgate.net |
Etherification:
The synthesis of ethers from this compound can be achieved through various methods, with the Williamson ether synthesis being a prominent example. fluorine1.rulibretexts.orgorganic-chemistry.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. libretexts.org The choice of base for deprotonation is critical and can include strong bases like sodium hydride. libretexts.org
Another method for ether synthesis is the alkoxymercuration-demercuration of alkenes. libretexts.org In this two-step process, an alkene reacts with an alcohol in the presence of a mercury salt, followed by reduction with sodium borohydride (B1222165) to yield the ether. libretexts.org This reaction generally follows Markovnikov's rule for the addition of the alcohol to the alkene. libretexts.org The addition of fluorinated alcohols to epoxides, catalyzed by either acids or bases, also leads to the formation of fluorinated ethers. fluorine1.ru
| Reactants | Reaction Type | Product | Catalyst/Reagent | Ref. |
| This compound, Alkyl Halide | Williamson Ether Synthesis | Hexafluorobutyl Ether | Base (e.g., NaH) | fluorine1.rulibretexts.org |
| Alkene, this compound | Alkoxymercuration-Demercuration | Hexafluorobutyl Ether | (CF3CO2)2Hg, NaBH4 | libretexts.org |
| Epoxide, Fluorinated Alcohol | Addition | Fluorinated Ether | Acid or Base | fluorine1.ru |
Synthesis of Sulfonate Derivatives (e.g., Trifluoromethane Sulfonates)
Sulfonate esters, particularly trifluoromethanesulfonates (triflates) and nonafluorobutanesulfonates (nonaflates), are excellent leaving groups in nucleophilic substitution reactions, making them valuable synthetic intermediates. The synthesis of these derivatives from this compound significantly enhances its utility in organic synthesis.
The general method for preparing sulfonate esters involves the reaction of the alcohol with the corresponding sulfonyl chloride (e.g., trifluoromethanesulfonyl chloride) or sulfonic anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. This base neutralizes the hydrogen chloride or sulfonic acid byproduct.
Recent advancements have also explored the synthesis of sulfonyl fluorides from alcohols via a photoreadox-catalyzed process. youtube.com This method involves the conversion of the alcohol to a carbon-centered radical, which then reacts with sulfur dioxide. The resulting sulfinate can be oxidized to the sulfonyl fluoride. youtube.com Another approach for synthesizing sodium sulfinates involves the reduction of sulfonyl chlorides. nih.gov These sulfinates can then be used to prepare other sulfur-containing compounds. nih.gov The synthesis of various sulfonate derivatives, including those with potential biological activity, has been a subject of considerable research. ucl.ac.ukdoi.org
| Reactant | Reagent | Product Type | Ref. |
| Alcohol | Sulfonyl Chloride/Anhydride | Sulfonate Ester | ucl.ac.uk |
| Alcohol | NHC, Photocatalyst, SO2, Electrophilic Fluorine Source | Sulfonyl Fluoride | youtube.com |
| Sulfonyl Chloride | Reducing Agent (e.g., Na2SO3) | Sodium Sulfinate | nih.gov |
Radical Reactivity and Stability of Hexafluorobutanol (B8617197) and its Intermediates
The presence of multiple fluorine atoms in this compound significantly influences its radical reactivity and the stability of its radical intermediates. acs.orgacs.org Free radicals are highly reactive species with an unpaired electron, and their stability is a key factor in determining the outcome of radical reactions. libretexts.orglibretexts.org
Radical intermediates can be generated from this compound or its derivatives through various methods, such as homolytic cleavage of weak bonds induced by heat or light, or through redox processes. youtube.com Once formed, these radicals can undergo several types of reactions, including:
Abstraction: A radical can abstract an atom (typically hydrogen) from another molecule. libretexts.org
Addition: Radicals can add to double or triple bonds. libretexts.org
Dimerization: Two radicals can combine to form a stable molecule. libretexts.org
The study of fluoroalkyl radicals is an active area of research, with techniques like electron spin resonance (ESR) spectroscopy being used to investigate their structure and conformation. acs.org The unique reactivity of these radicals makes them useful in various synthetic transformations, including fluoroalkylation reactions. conicet.gov.ar The stability of organic radicals can be enhanced through steric protection and spin delocalization, leading to the development of stable radical species. mdpi.comnih.govrsc.org
Stereochemical and Regiochemical Outcomes in this compound Reactions
The stereochemical and regiochemical outcomes of reactions involving this compound are of paramount importance in determining the structure of the final products. The presence of the bulky and electron-withdrawing hexafluorobutyl group can exert significant control over the selectivity of these transformations.
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In reactions involving this compound, the regioselectivity is often influenced by the electronic and steric properties of the fluorinated substituent. For example, in the addition of reagents to unsaturated derivatives of hexafluorobutanol, the regiochemical outcome will be dictated by the relative stability of the possible carbocation or radical intermediates. Fluorinated alcohols, including 2,2,2-trifluoroethanol (B45653) and 1,1,1,3,3,3-hexafluoro-2-propanol, have been shown to dramatically increase the regioselectivity in pyrazole (B372694) formation. acs.org The unique properties of fluorinated alcohols, such as their high ionizing power and low nucleophilicity, can stabilize charged intermediates and influence the reaction pathway. researchgate.netresearchgate.netarkat-usa.orgnih.gov The regioselective formation of fluorinated metallacycles from fluoroalkenes has also been investigated. scholaris.ca
Stereochemistry deals with the three-dimensional arrangement of atoms and molecules and the effect of this arrangement on chemical reactions. For reactions occurring at a chiral center or leading to the formation of a new chiral center, the stereochemical outcome (e.g., retention, inversion, or racemization) is a critical consideration. While this compound itself is achiral, reactions involving its derivatives that contain stereocenters will be subject to stereochemical control. The bulky hexafluorobutyl group can create a specific steric environment around the reactive center, favoring the approach of a reagent from one particular face of the molecule, leading to a high degree of stereoselectivity. For instance, in nucleophilic substitution reactions at a chiral carbon adjacent to the hexafluorobutyl group, the stereochemical outcome will depend on the reaction mechanism (SN1 or SN2) and the nature of the substrate and nucleophile. The use of fluorinated alcohols as solvents can also influence the stereospecificity of reactions, as seen in the ring-opening of epoxides. arkat-usa.org
Advanced Spectroscopic Characterization and Structural Elucidation of 2,2,3,3,4,4 Hexafluorobutan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organofluorine compounds. The presence of spin-active nuclei like ¹H, ¹³C, and ¹⁹F allows for a multi-faceted analysis of the molecular framework.
Proton (¹H) NMR Analysis: Chemical Shift Assignments and Scalar Coupling Interpretation
In the ¹H NMR spectrum of 2,2,3,3,4,4-hexafluorobutan-1-ol, the signals corresponding to the protons in the molecule provide key insights into their chemical environment. The spectrum is characterized by signals for the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons.
The methylene protons adjacent to the highly fluorinated butyl chain experience significant deshielding due to the strong electron-withdrawing inductive effect of the neighboring fluorine atoms. This results in a downfield chemical shift. These protons are coupled to the adjacent fluorine atoms, leading to complex splitting patterns. researchgate.net The hydroxyl proton signal can vary in its chemical shift depending on concentration, solvent, and temperature due to hydrogen bonding.
The interpretation of the splitting patterns is crucial for confirming the structure. The methylene protons would be expected to show coupling to the geminal fluorine atoms on the C2 position. The magnitude of these through-bond scalar couplings (J-couplings) provides valuable structural information. nih.gov
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₂- | ~3.9 | Triplet | J(H,F) ≈ 13 Hz |
| -OH | Variable | Singlet | - |
Note: The data presented is based on typical values for structurally similar fluorinated alcohols and may vary based on experimental conditions.
Carbon-13 (¹³C) NMR: Elucidation of Carbon Skeleton and Fluorine-Induced Effects on Chemical Shifts
The ¹³C NMR spectrum provides a direct view of the carbon backbone of the molecule. In this compound, four distinct carbon signals are expected. The chemical shifts are significantly influenced by the attached fluorine atoms. libretexts.org Carbons directly bonded to fluorine atoms exhibit large one-bond C-F coupling constants (¹JCF), which can be in the range of 200-300 Hz, and their signals appear as complex multiplets. libretexts.orgreddit.com
The C1 carbon, bonded to the hydroxyl group, is influenced by the adjacent CF₂ group and will appear at a characteristic downfield shift. The carbons C2, C3, and C4, being directly attached to fluorine atoms, will show even larger downfield shifts and will be split into complex multiplets due to one-bond and two-bond couplings with fluorine. blogspot.com The electron-withdrawing effect of fluorine causes a general downfield shift for the carbons in the fluorinated chain. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shift Ranges and Coupling Constants for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| C1 (-CH₂OH) | 60 - 70 | Triplet (due to ²JCF) | ²JCF ≈ 20-30 Hz |
| C2 (-CF₂-) | 110 - 125 | Complex Multiplet | ¹JCF ≈ 250-280 Hz |
| C3 (-CF₂-) | 110 - 125 | Complex Multiplet | ¹JCF ≈ 250-280 Hz |
| C4 (-CF₂H) | 105 - 120 | Triplet of triplets | ¹JCF ≈ 240-270 Hz, ²JCF ≈ 25-35 Hz |
Note: These are estimated values based on data for similar fluorinated compounds. oregonstate.edupdx.edu
Fluorine-19 (¹⁹F) NMR: Comprehensive Characterization of Fluorine Environments and Coupling Networks
¹⁹F NMR is a highly sensitive technique that provides detailed information about the fluorine atoms in the molecule. huji.ac.il For this compound, three distinct fluorine environments are expected, leading to three signals in the ¹⁹F NMR spectrum. The chemical shifts are reported relative to a standard such as CFCl₃. ucsb.educolorado.edu
The signals will be split due to coupling between non-equivalent fluorine atoms on adjacent carbons (³JFF). wikipedia.org These coupling constants are typically in the range of 0-15 Hz. The terminal -CF₂H group will also show a large two-bond coupling to the attached proton (²JFH). libretexts.org
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CF₂- (at C2) | -110 to -120 | Triplet | ³J(F,F) |
| -CF₂- (at C3) | -120 to -130 | Triplet of triplets | ³J(F,F), ³J(F,F) |
| -CF₂H (at C4) | -135 to -145 | Doublet of triplets | ²J(F,H), ³J(F,F) |
Note: Chemical shifts are relative to CFCl₃. Values are estimates based on related structures. ucsb.eduwikipedia.org
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity of the molecule. emerypharma.com
The application of these techniques provides a robust and detailed map of the molecular structure, confirming the atomic connectivity. science.gov
Application of ¹H{¹⁹F} Decoupling for Spectral Simplification and Multiplet Resolution
The ¹H NMR spectra of fluorinated compounds are often complex due to ¹H-¹⁹F coupling. blogspot.com The technique of ¹H{¹⁹F} decoupling, where the fluorine nuclei are irradiated while the proton spectrum is acquired, simplifies the spectrum by removing these couplings. epfl.chnih.gov
In the case of this compound, applying ¹⁹F decoupling would cause the complex multiplet of the -CH₂- protons to collapse into a singlet (or a less complex multiplet if coupled to the -OH proton). southampton.ac.uk This simplification greatly aids in the initial assignment of proton signals and can help in resolving overlapping multiplets in more complex molecules. blogspot.comnih.gov
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule.
For this compound, the IR spectrum would be dominated by characteristic absorption bands. The most prominent would be a broad O-H stretching band in the region of 3200-3600 cm⁻¹, which is characteristic of hydrogen-bonded alcohols. orgchemboulder.comlibretexts.org The C-H stretching vibrations of the methylene group would appear in the 2850-3000 cm⁻¹ region.
A strong and characteristic C-O stretching vibration for a primary alcohol would be observed in the range of 1050-1150 cm⁻¹. orgchemboulder.com The most intense and defining bands in the spectrum, however, would be the C-F stretching vibrations, which typically appear in the region of 1000-1400 cm⁻¹. These bands are usually very strong and can sometimes obscure other signals in this fingerprint region. researchgate.net
Table 4: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| C-H Stretch | 2850 - 3000 | Medium |
| C-F Stretch | 1000 - 1400 | Very Strong |
| C-O Stretch | 1050 - 1150 | Strong |
| O-H Bend | 1330 - 1440 | Medium |
Note: The exact positions of the bands can be influenced by the physical state of the sample and intermolecular interactions. nist.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy and Attenuated Total Reflectance (ATR-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. In the case of this compound, the IR spectrum is dominated by the characteristic absorptions of its alcohol and highly fluorinated alkyl chain moieties.
The most prominent feature in the FT-IR spectrum is a broad and intense absorption band typically observed in the region of 3400 to 3650 cm⁻¹. libretexts.org This band is characteristic of the O-H stretching vibration of the hydroxyl group, with its broadness arising from intermolecular hydrogen bonding. libretexts.org The presence of strong C-F stretching vibrations is another key indicator, typically appearing in the range of 1000 to 1400 cm⁻¹. The high degree of fluorination in this compound results in multiple strong absorption bands in this region. Additionally, C-H stretching vibrations from the methylene group adjacent to the hydroxyl group are expected in the 2850 to 2960 cm⁻¹ range. libretexts.org
Attenuated Total Reflectance (ATR-IR) is a sampling technique often used in conjunction with FT-IR that allows for the direct analysis of liquid or solid samples with minimal preparation. This method is particularly useful for obtaining high-quality spectra of viscous liquids like this compound. The resulting ATR-IR spectrum provides the same fundamental vibrational information as a traditional transmission FT-IR spectrum, confirming the presence of the key functional groups. ucdavis.edu
Table 1: Key FT-IR/ATR-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3650 - 3400 | O-H Stretch (broad) | Alcohol (-OH) |
| 2960 - 2850 | C-H Stretch | Alkane (-CH₂) |
| 1400 - 1000 | C-F Stretch (strong, multiple bands) | Fluoroalkane (-CF₂) |
| - | C-O Stretch | Alcohol (-C-O) |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy serves as a valuable complementary technique to FT-IR, providing insights into the vibrational modes of a molecule based on changes in polarizability. While FT-IR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that alter the polarizability of the molecule. libretexts.org
For this compound, the symmetric C-F stretching vibrations, which might be weak in the IR spectrum, can produce strong signals in the Raman spectrum. Conversely, the O-H stretching vibration, which is very strong in the IR, is typically weaker in the Raman spectrum. The C-C bond vibrations within the butanol backbone also give rise to characteristic Raman signals. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained. This comparison is crucial for a detailed structural analysis and can help in distinguishing between different isomers. spectroscopyonline.comrsc.org The analysis of both external and internal crystal lattice vibrational modes in the solid state can also be performed using Raman spectroscopy. spectroscopyonline.com
Table 2: Expected Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 2850 | C-H Stretch | Alkane (-CH₂) |
| 1450 - 1200 | C-F Stretch | Fluoroalkane (-CF₂) |
| 1100 - 800 | C-C Stretch | Alkane backbone |
| 800 - 600 | C-F Bending | Fluoroalkane (-CF₂) |
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a volatile compound like this compound and for confirming its structure. researchgate.net The gas chromatogram will show a primary peak corresponding to the target compound, and the retention time can be used for identification when compared to a standard. Any impurities present in the sample will appear as separate peaks, allowing for their quantification. nih.gov
The mass spectrum obtained from the GC-MS analysis will display the molecular ion peak ([M]⁺), which corresponds to the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. For primary alcohols, a characteristic fragmentation is the loss of a water molecule (M-18). libretexts.org Another common fragmentation pathway is alpha-cleavage, where the bond between the first and second carbon atoms breaks, leading to the formation of a stable oxonium ion. libretexts.orglibretexts.org The fragmentation of the highly fluorinated alkyl chain will also produce a series of characteristic ions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule with high confidence. researchgate.netchromatographyonline.com This is particularly important for fluorinated compounds where the mass of fluorine is close to that of other common elements. By measuring the mass of the molecular ion with high precision, it is possible to distinguish between different molecular formulas that might have the same nominal mass. sciex.com HRMS is a powerful tool for confirming the identity of this compound and for identifying any unknown impurities that may be present in the sample. nih.gov
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Adduct | Calculated m/z |
| C₄H₄F₆O | [M+H]⁺ | 183.02391 |
| C₄H₄F₆O | [M+Na]⁺ | 205.00585 |
| C₄H₃F₆O | [M-H]⁻ | 181.00935 |
Integration of Spectroscopic Data for Comprehensive Structural Assignment and Isomer Differentiation
The definitive structural elucidation of this compound relies on the integration of data from multiple spectroscopic techniques. While FT-IR and Raman spectroscopy identify the functional groups present, mass spectrometry provides the molecular weight and fragmentation pattern.
The differentiation between isomers of hexafluorobutanol (B8617197) is a critical aspect of the analysis. studylib.netresearchgate.net For instance, the position of the hydroxyl group and the fluorine atoms will significantly influence the fragmentation pattern in the mass spectrum. The coupling patterns in ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy would also be distinct for each isomer, providing unambiguous structural information. southampton.ac.uk By combining the information from FT-IR (confirming the -OH group), Raman (providing complementary vibrational data), GC-MS (confirming purity and molecular weight), and HRMS (confirming elemental composition), a comprehensive and unequivocal structural assignment of this compound can be achieved.
Cutting Edge Research Applications of 2,2,3,3,4,4 Hexafluorobutan 1 Ol in Chemical Synthesis and Materials Science
Role as a Key Intermediate in Advanced Organic Synthesis
The presence of six fluorine atoms in 2,2,3,4,4,4-Hexafluoro-1-butanol (B1297879) makes it an important building block for introducing fluorine into more complex molecules. This is particularly significant in the life sciences and materials science, where fluorine substitution can dramatically alter a molecule's physical, chemical, and biological properties. chemimpex.com
Synthesis of Complex Fluorinated Pharmaceuticals and Agro-chemicals
Precursor for High-Performance Fluorinated Polymers and Resins
| Property of Fluorinated Polymers Derived from 2,2,3,4,4,4-Hexafluoro-1-butanol | Significance in Application |
| High Thermal Stability | Essential for use in electronic components and high-temperature industrial processes. |
| Chemical Resistance | Allows for application in chemically aggressive environments without degradation. |
| Low Surface Energy | Imparts non-stick and water/oil repellent properties to surfaces. |
| Enhanced Dielectric Properties | Crucial for the manufacturing of insulators and high-frequency electronic components. |
Specialized Solvent Properties in Research Methodologies
Beyond its role as a synthetic intermediate, 2,2,3,4,4,4-Hexafluoro-1-butanol exhibits unique solvent properties that are leveraged in specialized research techniques. Its high polarity, coupled with its low nucleophilicity and ability to form strong hydrogen bonds, makes it an ideal medium for certain sensitive experiments.
Application in Stabilizing Highly Reactive Intermediates (e.g., Radical Cations for EPR Spectroscopy)
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radical cations. However, these species are often highly reactive and short-lived, making them difficult to study under normal conditions. The choice of solvent is critical in stabilizing these intermediates. Highly fluorinated alcohols, due to their low basicity and high ionizing power, are excellent solvents for generating and stabilizing radical cations. For example, a related compound, 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP), has been shown to be a superior solvent for generating highly persistent radical cations for EPR studies, increasing their half-lives by orders of magnitude compared to other solvents. rsc.org While specific studies detailing the use of 2,2,3,4,4,4-Hexafluoro-1-butanol for this exact purpose are not as prevalent in the literature, its similar structural and electronic properties suggest its high potential for such applications, a principle that is demonstrated by the use of other fluorinated alcohols in this field.
Utility in Dynamic Nuclear Polarization (DNP) Enhancement Studies with Free Radicals
Dynamic Nuclear Polarization (DNP) is a technique used to enhance the signal intensity in Nuclear Magnetic Resonance (NMR) spectroscopy, which is particularly useful for studying complex biological molecules and materials. The technique involves transferring the high polarization of electron spins from a stable free radical to the surrounding nuclear spins. The solvent plays a crucial role in this process. Research has shown that 2,2,3,4,4,4-Hexafluoro-1-butanol can be employed as a solvent to evaluate the DNP parameters for solutions of free radicals. chemicalbook.com Specifically, it has been used in studies involving the free radicals Galvinoxyl (GALV) and the α,γ-bisdiphenylene-β-phenyl allyl (BDPA) complex. chemicalbook.com Its ability to dissolve these radicals while providing a suitable matrix for the polarization transfer makes it a valuable tool in this advanced spectroscopic field.
| Free Radical | Application in DNP with 2,2,3,4,4,4-Hexafluoro-1-butanol |
| Galvinoxyl (GALV) | Used to evaluate DNP parameters in a 2,2,3,4,4,4-Hexafluoro-1-butanol solution. chemicalbook.com |
| α,γ-bisdiphenylene-β-phenyl allyl (BDPA) | Employed in DNP enhancement studies within a 2,2,3,4,4,4-Hexafluoro-1-butanol solvent matrix. chemicalbook.com |
Development of Novel Fluorine-Containing Materials
The quest for new materials with enhanced properties is a driving force in modern science and engineering. 2,2,3,4,4,4-Hexafluoro-1-butanol serves as a key building block in the creation of novel fluorine-containing materials with tailored functionalities.
One notable example is its use in the preparation of fluorinated cationic guar (B607891) gum (FCGG) . chemicalbook.com Guar gum is a natural polysaccharide that is often chemically modified to enhance its properties for various industrial applications, including as a thickener, emulsifier, and stabilizer. By reacting guar gum with a derivative of 2,2,3,4,4,4-Hexafluoro-1-butanol, a fluorinated version of the polymer is created. The introduction of the hexafluorobutyl groups can impart unique characteristics to the guar gum, such as improved chemical and thermal stability, and modified solution properties, opening up new potential applications for this bio-based polymer in areas like advanced coatings, personal care products, and specialized industrial fluids.
Synthesis of Fluorinated Cationic Polymers (e.g., Fluorinated Cationic Guar Gum)
There is limited specific information available that directly links 2,2,3,3,4,4-Hexafluorobutan-1-ol to the synthesis of fluorinated cationic guar gum. Research into the synthesis of fluorinated polymers often involves various fluorinated alcohols as building blocks or solvents to impart specific properties such as thermal stability and chemical resistance to the resulting materials. For instance, the related compound 2,2,3,4,4,4-Hexafluoro-1-butanol is noted for its potential use in preparing fluorinated cationic guar gum (FCGG). chemicalbook.com This suggests that fluorinated alcohols are a class of reagents explored for such modifications, although specific research detailing the use of this compound in this capacity is not prominently available. The general synthesis of fluorinated polyurethanes, for example, utilizes fluorinated diols and chain extenders to enhance properties like water resistance. nih.gov
Exploration in the Production of Advanced Functional Fluids (e.g., Dielectric Heat-Transfer Agents, Ozone-Friendly Solvents)
While fluorinated compounds are widely investigated for applications as advanced functional fluids due to their typical properties of high thermal stability, low flammability, and good dielectric properties, specific data on this compound for these purposes is scarce. Its isomer, 2,2,3,4,4,4-Hexafluoro-1-butanol, is noted for its use in the production of high-performance materials for the electronics industry, such as dielectric films, owing to its thermal and chemical stability. chemimpex.com Fluorinated alcohols and butanols, in general, are recognized for their potential as solvents with a lower environmental impact compared to some traditional fluorinated solvents, but specific studies quantifying the ozone depletion potential or performance as a heat-transfer agent for this compound are not detailed in the available literature.
Integration into Asymmetric Catalysis and Synthesis
Enhancements in Analytical Chemistry through Derivatization Strategies
Derivatization is a common strategy in analytical chemistry to improve the volatility, thermal stability, or detectability of an analyte. While various alcohols are used for this purpose, the specific application of this compound is not well-documented in the available literature for the examples provided.
Improving Detection Sensitivity and Selectivity in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography-Photodiode Array (HPLC-PDA)
The use of butanol, in a process termed butanolysis, has been shown to be an effective derivatization technique for improving the LC-MS/MS quantification of complex oligosaccharides like heparan sulfate. nih.gov This method can be significantly more sensitive than methanolysis. nih.gov However, these studies use generic butanol, and there is no specific mention of employing this compound to leverage the properties of fluorine for enhanced detection in mass spectrometry. Similarly, while numerous strategies exist to enhance sensitivity in LC-MS, such as using high-purity solvents and specific mobile phase additives, the role of this compound as a derivatizing agent for general LC-MS/MS or HPLC-PDA applications is not described in the provided sources. sepscience.comresearchgate.netresearchgate.net
Application in Quantitative Analysis of Trace Organic Compounds (e.g., Vitamin D Metabolites, Formaldehyde)
The quantitative analysis of trace compounds like Vitamin D metabolites and formaldehyde (B43269) often requires derivatization to enhance detection signals for methods like LC-MS/MS.
Vitamin D Metabolites: The established methods for analyzing Vitamin D metabolites typically involve derivatization with reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to improve ionization efficiency and sensitivity. nih.gov There is no evidence in the provided search results to suggest that this compound is used as a derivatizing agent for the analysis of Vitamin D. nih.govresearchgate.net
Formaldehyde: The analysis of formaldehyde frequently employs derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA), 2,4-dinitrophenylhydrazine (B122626) (DNPH), or p-toluenesulfonic acid in ethanol. nih.govnih.gov These reagents create derivatives that are more suitable for analysis by GC or HPLC. nih.govchromforum.org The use of this compound for this purpose is not mentioned.
Future Perspectives and Grand Challenges in 2,2,3,3,4,4 Hexafluorobutan 1 Ol Research
Sustainable and Environmentally Benign Synthesis Routes for Fluorinated Alcohols
A primary challenge in the field of organofluorine chemistry is the development of sustainable and environmentally friendly synthesis methods. chemrxiv.org Historically, the production of fluorinated compounds has often involved harsh reagents and complex, multi-step routes. idw-online.de The future of fluorinated alcohol synthesis, including that of 2,2,3,3,4,4-Hexafluorobutan-1-ol, lies in creating more atom-efficient and greener processes.
Key research directions include:
Catalytic Direct Fluorination : A significant advancement is the development of methods for the direct conversion of carbon-hydrogen (C-H) bonds into carbon-fluorine (C-F) bonds. idw-online.de Researchers at Kiel University have described a palladium-catalyzed method to directly introduce fluorine atoms into aliphatic carboxylic acids, a process that simplifies and accelerates production. idw-online.de This type of C-H activation strategy represents a major step towards less complex synthetic pathways. idw-online.de
Enzymatic Synthesis : The use of enzymes offers a highly selective and sustainable alternative to traditional chemical methods. S-adenosyl methionine (SAM)-dependent fluorinase enzymes, for example, are seen as an environmentally friendly route for organofluorine synthesis. chemrxiv.org Further research into engineering these enzymes could expand their substrate scope to include precursors for a wider range of fluorinated alcohols.
Solvent-Free Reactions : Processes that eliminate the need for solvents are inherently more environmentally benign. Research has shown that highly fluorinated epoxides can react with halogens in the presence of a catalyst without any solvent to produce useful fluorinated compounds. nih.gov Applying similar principles to the synthesis of fluorinated alcohols could significantly reduce industrial waste.
Flow Chemistry : Continuous flow processes offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes. Adapting known syntheses, such as the reaction of hexafluoropropene (B89477) with methanol (B129727) in the presence of a free radical initiator, to flow chemistry setups could enhance efficiency and safety. google.com
There is a growing interest in fluorinated compounds that are persistent organic pollutants, which underscores the need for synthesis routes that are not only efficient but also consider the entire lifecycle of the product to prevent negative environmental and health impacts. nih.gov
Discovery of Unprecedented Reactivity and Catalytic Applications of Hexafluorobutanol (B8617197)
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are not merely solvents but act as powerful reaction promoters and media, a role that this compound is also expected to fulfill. acs.orgresearchgate.net Their unique properties, including high ionizing power, strong hydrogen-bond-donating ability, and low nucleophilicity, enable them to facilitate reactions that are difficult in conventional solvents. researchgate.net
Future research will likely focus on:
Promoting Challenging Reactions : Fluorinated alcohols have been successfully used to promote direct nucleophilic substitution reactions of allylic alcohols under mild conditions, offering a highly atom-efficient chemical process. acs.org The ability of these alcohols to stabilize carbocationic intermediates while being poor nucleophiles themselves is key to their effectiveness. researchgate.net
Catalysis in Homogeneous Systems : In homogeneous catalysis, fluorinated alcohols have been shown to enhance the efficiency of various reactions, including hydrogenations and oxidations. researchgate.net For instance, the yield of formic acid from the hydrogenation of carbon dioxide was significantly higher when HFIP was used as a co-catalyst. researchgate.net Investigating the catalytic role of this compound in similar transformations is a promising area.
Specific Chemical Applications : Beyond a general solvent, this compound has been identified for specific uses, such as in the preparation of fluorinated cationic guar (B607891) gum and as a solvent for evaluating dynamic nuclear polarization (DNP) parameters for free radicals. chemicalbook.com Discovering more such niche applications where its specific properties provide a unique advantage is a key goal.
Table 1: Physicochemical Properties of Selected Fluorinated Alcohols This table highlights the distinct properties of fluorinated alcohols compared to their non-fluorinated counterparts, which underpins their unique reactivity.
| Solvent | pKa | Polarity (ET(30)) | Hydrogen-Bonding Acidity (α) | Hydrogen-Bonding Basicity (β) |
| Methanol | 15.5 | 55.4 | 0.98 | 0.66 |
| Ethanol | 15.9 | 51.9 | 0.86 | 0.75 |
| 2,2,2-Trifluoroethanol (TFE) | 12.4 | 59.5 | 1.51 | ~0 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 9.3 | 65.3 | 1.96 | ~0 |
Source: Data compiled from scientific literature reviews on fluorinated alcohols. researchgate.net
Integration of Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of fluorinated compounds. nih.gov These computational tools can analyze vast datasets to predict molecular properties, identify novel structures, and optimize synthetic routes, thereby accelerating the research pipeline. nih.govdigitellinc.com
Grand challenges and future directions include:
Predictive Modeling for PFAS : AI and ML models are being developed to predict the properties and degradation pathways of per- and polyfluoroalkyl substances (PFAS). digitellinc.com This includes creating large, curated databases and developing novel featurizations of PFAS molecules for ML algorithms to predict properties like C-F bond dissociation energy, which is crucial for designing remediation strategies. digitellinc.com
Automated Compound Classification : AI-based platforms like PFAS-Atlas are being built to automatically classify known and newly discovered PFAS based on the latest definitions, which can help in screening for toxicity and bioaccumulation potential. nih.gov
De Novo Design and Synthesis : AI is not only used for prediction but also for generation. High school researchers have used AI and ML to engineer an enzyme to degrade toxic PFAS molecules. drugdiscoverynews.com While promising, a key challenge is ensuring that AI-generated enzymes can be expressed in living cells. drugdiscoverynews.com End-to-end AI systems that combine in silico design with robotic platforms are setting milestones for fully autonomous chemical synthesis. nih.gov
Accelerating Spectral Analysis : An AI neural network called DreaMS has been trained to interpret mass spectra of unknown molecules, learning the "language" of how molecules break apart. youtube.com This tool can help identify the structural properties of novel compounds from their spectral fingerprints, including whether a molecule contains fluorine, which is vital for drug discovery and materials science. youtube.com
Design of Next-Generation Fluorinated Materials with Tailored Properties
The incorporation of fluorine into materials can dramatically alter their characteristics, leading to next-generation products with enhanced performance. numberanalytics.com Fluorinated alcohols like this compound can serve as crucial building blocks or processing agents in the creation of these advanced materials.
Future perspectives in this area involve:
Advanced Fluoropolymers : Fluoropolymers are known for their chemical resistance and thermal stability due to the strong C-F bond. nih.gov A key strategy in creating new fluorinated polyurethanes (FPU) is the use of fluorinated diols as chain extenders. mdpi.com This approach enhances properties like water resistance, flame retardancy, and thermal stability in the final polymer. mdpi.com
Materials for Energy Applications : Fluorinated materials are critical for energy storage and conversion. A recently developed fluorine-grafted quasi-solid composite electrolyte for batteries enhances ionic conductivity and safety, enabling batteries to last significantly longer. energy-reporters.com The high electronegativity of fluorine atoms helps accelerate ion transport. energy-reporters.com
Biomedical Applications : The unique properties of fluorinated compounds make them valuable in the biomedical field. numberanalytics.com They are used in medical imaging and are being explored for drug delivery systems. numberanalytics.comresearchgate.net Furthermore, fluorinated polymers are being developed for their biocompatibility and resistance to biofouling. numberanalytics.com
Smart Materials and Surfaces : Fluorination is a key tool for tuning surface properties. Introducing fluorine can lower surface energy, creating hydrophobic and foul-resistant surfaces. numberanalytics.com This has applications ranging from non-stick cookware to advanced coatings. numberanalytics.com
Table 2: Examples of Advanced Fluorinated Materials and Their Properties
| Material | Key Feature | Enhanced Property/Application |
| Fluorinated Polyurethane (FPU) | Fluorinated diols used as chain extenders | Increased thermal stability, water resistance, flame retardancy. mdpi.com |
| Fluorine-Grafted Electrolyte (F-QSCE@30) | Fluorine segments enhance ionic conductivity | Dramatically extended battery life, improved safety, non-flammable. energy-reporters.com |
| Modified Metal-Organic Framework (UiO-66-N(CH₃)₃⁺) | Cationic MOF with fluorescent tags | Record-high adsorption and rapid removal of PFOA from water. utah.edu |
| Fluorinated Graphene | Introduction of fluorine into graphene structure | Improved electrical properties and stability for electronics applications. numberanalytics.com |
Advancements in Spectroscopic and Computational Methodologies for Complex Fluorinated Systems
Understanding the structure and behavior of fluorinated molecules at an atomic level requires sophisticated analytical and computational techniques. The high sensitivity of fluorine to its chemical environment makes it an excellent probe, but also presents challenges for analysis. mdpi.com
Key advancements and challenges include:
High-Accuracy NMR Prediction : 19F NMR is a powerful tool for studying fluorinated compounds, but predicting chemical shifts accurately is computationally demanding. mdpi.com Research focuses on developing effective computational protocols, balancing accuracy and cost by testing various density functional theory (DFT) functionals and basis sets against high-level methods like coupled-cluster singles and doubles (CCSD). mdpi.com
Computational Modeling of Interactions : Computational methods are crucial for predicting how fluorine substitution impacts molecular properties and interactions. numberanalytics.comnih.gov Techniques like DFT and Molecular Dynamics (MD) simulations are used to study solvation structures in fluorinated electrolytes, noncovalent interactions in molecular clusters, and the binding of fluorinated ligands to proteins. nih.govarxiv.orgnih.gov These simulations can visualize and quantify interactions like hydrogen bonds involving fluorine, which are critical for stabilizing molecular structures. nih.govnih.gov
Genetic Algorithms for Structure Determination : For complex systems like fluorinated fullerenes, where the number of possible isomers is immense, genetic algorithms combined with quantum chemical methods (e.g., B3LYP) are being used to determine the structures of low-energy isomers. researchgate.net
Table 3: Computational and Spectroscopic Methods in Fluorine Chemistry
| Method | Application | Key Insights |
| Density Functional Theory (DFT) | Calculation of 19F NMR chemical shifts; analysis of noncovalent interactions. mdpi.comnih.gov | Provides accurate structural and electronic property predictions; helps visualize and assess stabilizing interactions. nih.gov |
| Molecular Dynamics (MD) | Studying Li+ solvation structures in fluorinated electrolytes; simulating protein-ligand interactions. arxiv.orgnih.gov | Reveals dynamics of ion aggregation and the influence of fluorine on hydration and binding. arxiv.orgnih.gov |
| Genetic Algorithms + DFT | Determining stable structures of combinatorially complex molecules like fluorinated fullerenes. researchgate.net | Identifies thermodynamically stable isomers from a vast number of possibilities. researchgate.net |
| Resonance-Enhanced Two-Photon Ionization (R2PI) Spectroscopy | Experimental probing of jet-cooled molecular clusters. nih.gov | Provides vibrational data that can be compared with computational results to confirm 3D structures. nih.gov |
Q & A
Basic Questions
Q. What are the recommended methods for purifying 2,2,3,3,4,4-Hexafluorobutan-1-ol in laboratory settings?
- Methodological Answer : Purification typically involves fractional distillation under reduced pressure due to its liquid state at room temperature (melting point data not explicitly reported). For trace impurities, recrystallization in fluorinated solvents (e.g., hexafluorobenzene) may enhance purity. Confirm purity via gas chromatography (GC) paired with mass spectrometry (MS) to detect fluorinated byproducts. Always monitor for decomposition using ¹⁹F NMR, as fluorinated alcohols can degrade under acidic or basic conditions .
Q. How should researchers handle and store this compound to ensure safety?
- Methodological Answer : Adopt strict safety protocols due to its R20/22 hazard classification (harmful if inhaled/swallowed). Use fume hoods for handling, and store in sealed, chemically resistant containers (e.g., PTFE-lined glass) under inert gas (N₂/Ar) to prevent moisture absorption. Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and lab coats. In case of exposure, follow first-aid measures for fluorinated alcohols: rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer : It serves as a solvent in optical media fabrication (e.g., DVD-R coatings) due to its low polarity and high thermal stability. It is also a precursor for synthesizing fluorinated surfactants and ethers. For example, it can undergo esterification with perfluorinated acyl chlorides to generate surface-active agents for studying micelle formation via dynamic light scattering (DLS) .
Advanced Research Questions
Q. What spectroscopic techniques are most effective for characterizing this compound, and how do fluorine atoms influence its NMR spectra?
- Methodological Answer : ¹⁹F NMR is critical for structural elucidation, as the six equivalent fluorine atoms on C2, C3, and C4 produce a single peak (δ ≈ -120 to -130 ppm). Compare with ¹H NMR to resolve splitting patterns from adjacent protons. Infrared (IR) spectroscopy identifies the hydroxyl stretch (~3300 cm⁻¹), which is weakened due to hydrogen bonding with fluorine atoms. High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular ion peaks (m/z 182.0644) .
Q. How does the fluorination pattern affect its reactivity in nucleophilic substitution compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing effect of fluorine atoms deactivates the hydroxyl group, reducing nucleophilicity. For example, in esterification reactions, it requires stronger catalysts (e.g., H₂SO₄ or BF₃·Et₂O) compared to non-fluorinated butanol. Kinetic studies via ¹⁹F NMR can track reaction progress, as fluorine chemical shifts are sensitive to electronic changes .
Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, boiling point) across studies?
- Methodological Answer : Discrepancies may arise from impurities or measurement conditions. For boiling point validation, use differential scanning calorimetry (DSC) under controlled pressure. Solubility contradictions can be addressed via systematic testing in fluorinated/aprotic solvents (e.g., DMSO-d₆, hexafluoroisopropanol) using UV-Vis spectroscopy to quantify solubility limits. Cross-validate with computational methods (e.g., COSMO-RS simulations) .
Q. What environmental persistence concerns are associated with this compound, and how can its degradation be monitored?
- Methodological Answer : As a perfluoroalkyl substance (PFAS), it may exhibit environmental persistence. Use accelerated degradation studies under UV light (254 nm) with HPLC-MS to track breakdown products like trifluoroacetic acid. Compare half-lives in aqueous vs. organic matrices. Ecotoxicity assays (e.g., Daphnia magna mortality tests) assess ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
